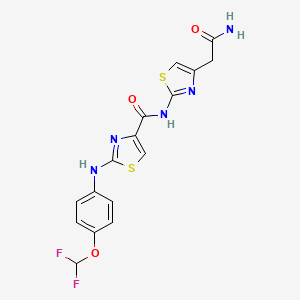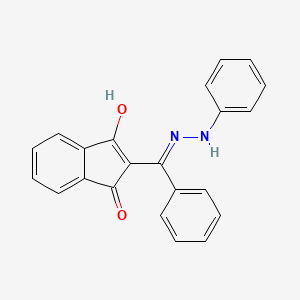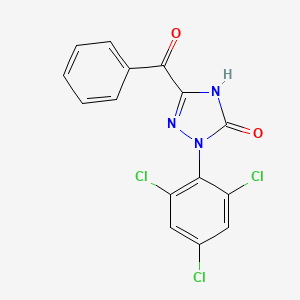![molecular formula C21H17BrN4O5S B2872296 2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide CAS No. 912887-45-7](/img/no-structure.png)
2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C21H17BrN4O5S and its molecular weight is 517.35. The purity is usually 95%.
BenchChem offers high-quality 2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors Research by Gangjee et al. (2008) highlights the potential of derivatives similar to the specified compound as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in the nucleotide synthesis pathway. These inhibitors are designed as antifolates, showing significant potency against both human TS and DHFR, making them promising leads for antitumor agents. The study provides a foundational approach to developing dual-acting antifolate therapies, leveraging the chemical structure for enhanced therapeutic efficacy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Chemical Reactivity and Biological Evaluation Farouk, Ibrahim, and El-Gohary (2021) explored the chemical reactivity and biological evaluation of novel compounds using a core structure similar to the queried compound. Their work involved synthesizing a range of derivatives and assessing their biological activities. The study demonstrates the versatility of the chemical scaffold in generating diverse biologically active molecules, contributing to the drug discovery process by identifying new therapeutic candidates with potential antimicrobial and anticancer properties (Farouk, Ibrahim, & El-Gohary, 2021).
Antimicrobial Activity Another research direction focuses on the synthesis and evaluation of derivatives for their antimicrobial activity. Studies like those conducted by Nunna et al. (2014) and others investigate the potential of these compounds in addressing bacterial and fungal infections. These efforts underscore the importance of chemical modifications to enhance antimicrobial efficacy, providing valuable insights into the development of new antimicrobial agents (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Anticancer Agents The compound's framework has also been utilized in the design and synthesis of anticancer agents. Studies reveal its adaptability in creating molecules with potential anticancer activities, highlighting the role of structural optimization in targeting specific cancer types or pathways. These investigations contribute to the expanding arsenal of anticancer drugs, with the aim of improving treatment outcomes and minimizing side effects (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Eigenschaften
CAS-Nummer |
912887-45-7 |
|---|---|
Molekularformel |
C21H17BrN4O5S |
Molekulargewicht |
517.35 |
IUPAC-Name |
N-(4-bromophenyl)-2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H17BrN4O5S/c22-13-3-5-14(6-4-13)24-18(28)12-25-16-7-9-32-19(16)20(29)26(21(25)30)11-17(27)23-10-15-2-1-8-31-15/h1-9H,10-12H2,(H,23,27)(H,24,28) |
InChI-Schlüssel |
BLAJWMDOVWPUPX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2872213.png)
![N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2872214.png)



![5-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2872221.png)
![2-(ethylsulfonyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B2872222.png)
![3-[(2,5-dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2872223.png)
![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B2872225.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2872233.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2872236.png)